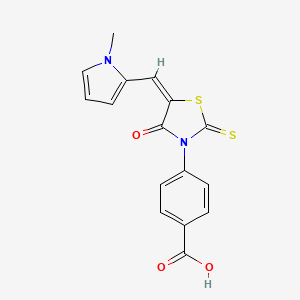
(E)-4-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C16H12N2O3S2 and its molecular weight is 344.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-4-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C17H15N3O2S2
- Molecular Weight : 357.45 g/mol
- CAS Number : 868147-43-7
The presence of a thiazolidinone ring fused with a benzoic acid moiety contributes to its diverse biological properties.
Research indicates that this compound interacts with specific molecular targets, influencing various biochemical pathways. Notably, similar compounds have shown affinity for:
- Lysosomal protective protein
- Thromboxane-A synthase
- PPARγ (Peroxisome proliferator-activated receptor gamma)
Molecular docking studies suggest that these interactions lead to stable protein-ligand complexes, facilitating its biological effects .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Escherichia coli | 1.0 | |
| Pseudomonas aeruginosa | 0.8 |
The compound exhibits potent antibacterial activity, outperforming many standard antibiotics in certain cases.
Antiviral Activity
In vitro studies have demonstrated that the compound possesses antiviral properties against various viruses. For instance, it has shown significant inhibition of viral replication in cell cultures infected with influenza virus.
Anticancer Properties
Research has indicated that this compound can induce apoptosis in cancer cell lines. A notable study revealed that it reduced cell viability in breast cancer cells by over 60% at concentrations of 10 µM . The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections .
- Antiviral Mechanism : In a controlled experiment, this compound was tested against influenza A virus and demonstrated a significant reduction in viral load compared to untreated controls.
- Cancer Cell Studies : In experiments involving human breast cancer cell lines, the compound was found to activate caspase pathways leading to apoptosis, indicating its potential as an anticancer agent .
Properties
IUPAC Name |
4-[(5E)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S2/c1-17-8-2-3-12(17)9-13-14(19)18(16(22)23-13)11-6-4-10(5-7-11)15(20)21/h2-9H,1H3,(H,20,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIALTMSAJCBCKD-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














